
2,3,6-Trifluorophenylacetic acid CAS number
114152-23-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3,6-Trifluorophenylacetic acid

Cat. No.: B057496 Get Quote

An In-depth Technical Guide to 2,3,6-
Trifluorophenylacetic Acid
CAS Number: 114152-23-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6-Trifluorophenylacetic acid,

a key building block in pharmaceutical and chemical synthesis. This document collates

available physicochemical data, outlines synthetic approaches, and discusses its relevance in

medicinal chemistry, with a focus on its role as a synthetic intermediate.

Physicochemical Properties
2,3,6-Trifluorophenylacetic acid is a white to light yellow crystalline solid. Its core

physicochemical properties are summarized in the table below, compiled from various chemical

suppliers and databases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b057496?utm_src=pdf-interest
https://www.benchchem.com/product/b057496?utm_src=pdf-body
https://www.benchchem.com/product/b057496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₈H₅F₃O₂ [1]

Molecular Weight 190.12 g/mol [1]

Melting Point 111-114 °C

Boiling Point
249.5 °C at 760 mmHg

(Predicted)
[1]

Appearance
White to light yellow crystalline

powder
[2]

Solubility

Sparingly soluble in water,

soluble in organic solvents like

methanol and DMSO.

Spectroscopic Data
Detailed spectroscopic data for 2,3,6-Trifluorophenylacetic acid is not readily available in the

public domain. However, based on the analysis of its chemical structure and data from similar

fluorinated phenylacetic acid derivatives, the following spectral characteristics can be

anticipated.

¹H NMR:

A singlet or multiplet integrating to 2H for the methylene (-CH₂-) protons, expected to be in

the range of 3.6-4.0 ppm.

A complex multiplet pattern for the two aromatic protons, influenced by fluorine-proton

coupling.

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which

may be exchangeable with D₂O.

¹³C NMR:

A signal for the methylene carbon (-CH₂-).
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A signal for the carboxylic carbon (-COOH) in the range of 170-180 ppm.

Multiple signals for the aromatic carbons, with their chemical shifts and splitting patterns

significantly affected by the fluorine substituents due to carbon-fluorine coupling (¹JCF, ²JCF,

etc.).

Infrared (IR) Spectroscopy:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretch from the carboxylic acid group, expected around 1700-1740 cm⁻¹.

C-F stretching vibrations, typically in the range of 1100-1400 cm⁻¹.

C-H stretching and bending vibrations for the aromatic ring and the methylene group.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2,3,6-
Trifluorophenylacetic acid is not widely published, a common and adaptable method for

preparing trifluorophenylacetic acids involves a two-step process from the corresponding

trifluorobenzene derivative. The following is a representative protocol adapted from the

synthesis of the isomeric 2,4,5-trifluorophenylacetic acid, a key intermediate in the production

of the anti-diabetic drug Sitagliptin.[3][4][5]

Workflow for the Synthesis of Trifluorophenylacetic Acids:

Step 1: Grignard Reaction and Allylation

Step 2: Oxidative Cleavage

1,2,4-Trifluorobromobenzene Grignard Reagent Formation
(Mg, THF)

Allylation
(Allyl Bromide) 1-allyl-2,4,5-trifluorobenzene

Oxidative Cleavage
(RuCl₃, NaIO₄) 2,4,5-Trifluorophenylacetic Acid
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Caption: A general two-step synthesis of trifluorophenylacetic acids.

Experimental Protocol (Adapted for 2,3,6-Trifluorophenylacetic Acid):

Step 1: Synthesis of 1-allyl-2,3,6-trifluorobenzene

To a solution of 1,2,5-trifluorobenzene in an anhydrous ether solvent such as tetrahydrofuran

(THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added.

The reaction is initiated, and the mixture is stirred to form the Grignard reagent, 2,3,6-

trifluorophenylmagnesium halide.

The Grignard reagent solution is then cooled, and an allyl halide, such as allyl bromide, is

added dropwise while maintaining a low temperature.

After the addition is complete, the reaction is allowed to warm to room temperature and

stirred until the reaction is complete (monitored by TLC or GC-MS).

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The organic layer is separated, and the aqueous layer is extracted with an organic solvent

(e.g., diethyl ether or ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and the solvent is removed under reduced pressure to yield the crude 1-allyl-2,3,6-

trifluorobenzene.

Step 2: Synthesis of 2,3,6-Trifluorophenylacetic Acid

The crude 1-allyl-2,3,6-trifluorobenzene is dissolved in a suitable solvent system, such as a

mixture of acetonitrile, water, and an organic co-solvent like carbon tetrachloride or ethyl

acetate.

A catalytic amount of ruthenium(III) chloride (RuCl₃) is added to the solution.
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Sodium periodate (NaIO₄) is added portion-wise to the stirred mixture. The reaction is

typically exothermic and may require cooling to maintain a controlled temperature.

The reaction is stirred at room temperature until the starting material is consumed (monitored

by TLC or GC-MS).

Upon completion, the reaction mixture is diluted with water and extracted with an organic

solvent.

The combined organic extracts are washed, dried, and the solvent is evaporated.

The resulting crude 2,3,6-Trifluorophenylacetic acid can be purified by recrystallization

from a suitable solvent system (e.g., toluene/hexanes) to afford the final product as a

crystalline solid.

Biological Activity and Applications
2,3,6-Trifluorophenylacetic acid is primarily utilized as a versatile building block in the

synthesis of more complex molecules, particularly in the pharmaceutical industry. While specific

biological activity data for this isomer is scarce, its structural motifs are present in various

biologically active compounds.

Role as a Pharmaceutical Intermediate:

The isomeric 2,4,5-trifluorophenylacetic acid is a well-documented key intermediate in the

synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type

2 diabetes.[3][4] The synthesis of Sitagliptin involves the coupling of this trifluorophenylacetic

acid derivative with other reagents to construct the final drug molecule. This highlights the

importance of trifluorophenylacetic acids as precursors to high-value pharmaceutical agents.

Logical Flow from Intermediate to Drug:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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